An In-depth Technical Guide to (+)-Isopiperitenone: Structure, Properties, and Applications
An In-depth Technical Guide to (+)-Isopiperitenone: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of (+)-Isopiperitenone, a significant monoterpenoid ketone. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, physicochemical properties, natural biosynthesis, synthetic routes, and potential applications, with a focus on its role in scientific research.
Molecular Identity and Structure of (+)-Isopiperitenone
(+)-Isopiperitenone, a chiral monoterpene, is a key intermediate in the biosynthesis of valuable natural products, most notably (-)-menthol in peppermint (Mentha x piperita)[1]. Its unique structure, characterized by an α,β-unsaturated ketone within a cyclohexene ring, underpins its reactivity and biological significance.
The precise stereochemistry is crucial to its biological function and is designated as (6S) in its IUPAC name. This enantiomeric purity is a hallmark of its natural biosynthesis, where enzymatic control dictates a high degree of stereoselectivity[1]. This specificity is evolutionarily advantageous for plants, ensuring precise chemical signaling in interactions with other organisms, such as insects[1].
Key Identifiers:
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IUPAC Name: (6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-one[2]
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CAS Number: 16750-82-6[2]
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Molecular Formula: C₁₀H₁₄O[2]
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InChIKey: SEZLYIWMVRUIKT-VIFPVBQESA-N[2]
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Canonical SMILES: CC1=CC(=O)C(=C)C[2]
Physicochemical and Spectroscopic Properties
The physical and chemical properties of (+)-Isopiperitenone are fundamental to its handling, analysis, and application. It exists as a pale yellowish, oily liquid with a characteristic sweet, herbal, and fruity odor[3]. Its solubility in alcohol and oils, and practical insolubility in water, are typical for a monoterpenoid of its structure[3].
Table 1: Physicochemical Properties of (+)-Isopiperitenone
| Property | Value | Source |
| Molecular Weight | 150.22 g/mol | [2] |
| Boiling Point | 228.00 to 229.00 °C @ 760.00 mm Hg (est) | [4][5] |
| Flash Point | 196.00 °F (91.11 °C) (est) | [4][5] |
| Density | 0.940 ± 0.06 g/cm³ (Predicted) | [3] |
| logP (o/w) | 2.409 (est) | [4][5] |
| Vapor Pressure | 0.072000 mmHg @ 25.00 °C (est) | [4][5] |
Spectroscopic data is critical for the identification and quantification of (+)-Isopiperitenone. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for its analysis in complex mixtures like essential oils[1].
Natural Occurrence and Biosynthesis
(+)-Isopiperitenone is a naturally occurring compound found in various plants, including those of the Mentha genus, Zanthoxylum schinifolium, and has also been identified as a pheromone in the mite Tyrophagus similis[2][4]. It is a pivotal intermediate in the biosynthesis of p-menthane monoterpenes[1].
The biosynthesis of (+)-Isopiperitenone in peppermint is a well-characterized pathway that occurs in the peltate glandular trichomes on the leaf surface[1]. The process begins with the cyclization of geranyl diphosphate to (-)-limonene. This is followed by a two-step enzymatic conversion:
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Hydroxylation: (-)-Limonene is hydroxylated by (-)-limonene-3-hydroxylase to form (-)-trans-isopiperitenol[1].
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Oxidation: The resulting (-)-trans-isopiperitenol is then oxidized by the NAD+-dependent enzyme (-)-trans-isopiperitenol dehydrogenase (ISPD) to yield (+)-Isopiperitenone[1][6].
This biosynthetic pathway is a cornerstone for metabolic engineering efforts aimed at producing valuable flavor and fragrance compounds[1].
Caption: Biosynthetic pathway of (+)-Isopiperitenone in Mentha species.
Chemical Synthesis and Chemoenzymatic Approaches
While (+)-Isopiperitenone can be isolated from natural sources, chemical and chemoenzymatic syntheses are crucial for obtaining larger quantities for research and commercial purposes.
Chemical Synthesis
Traditional chemical routes often involve the allylic oxidation of (R)-limonene using various oxidizing agents, including chromium-based reagents[7][8]. However, these methods can suffer from a lack of regioselectivity and may produce unwanted byproducts[7]. Another approach involves the cyclization of acyclic monoterpene precursors[1].
A more controlled synthesis starts from (+)-isopulegol. This involves oxidation of the secondary alcohol to a ketone, followed by the introduction of α,β-unsaturation via enolate selenation and oxidative elimination to yield (-)-isopiperitenone (the enantiomer of the topic compound)[7]. This highlights the importance of starting material stereochemistry in achieving the desired enantiomer.
Chemoenzymatic Synthesis
Chemoenzymatic approaches offer a powerful alternative, combining the selectivity of enzymes with the efficiency of chemical reactions. A notable example is the synthesis of (-)-isopiperitenone and its subsequent enzymatic reduction[7][9].
Experimental Protocol: Chemoenzymatic Synthesis of (-)-Isopiperitenone and its Enzymatic Reduction
This protocol describes the synthesis of (-)-isopiperitenone from (+)-isopulegol, followed by its enzymatic reduction to (+)-cis-isopulegone, demonstrating a key transformation of the isopiperitenone core[7][9].
Part 1: Synthesis of (-)-Isopiperitenone [7]
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Oxidation of (+)-Isopulegol: The secondary hydroxyl group of (+)-isopulegol is oxidized to the corresponding ketone using Dess-Martin periodinane.
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Enolate Formation and Selenation: The resulting ketone is treated with a strong base to form the lithium enolate, which is then reacted with PhSeBr to introduce a phenylselenyl group at the α-position.
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Oxidative Elimination: The selanylated intermediate is oxidized, leading to the elimination of the selenoxide and the formation of the α,β-unsaturated ketone, (-)-isopiperitenone.
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Purification: The crude product is purified by column chromatography.
Part 2: Enzymatic Reduction of (-)-Isopiperitenone [9]
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Reaction Setup: A preparative scale bioreduction is performed using (-)-isopiperitenone reductase (IPR). The reaction mixture contains phosphate buffer, (-)-isopiperitenone, IPR, dithiothreitol, NADP+, glucose, and glucose dehydrogenase (for cofactor regeneration).
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Incubation: The reaction is incubated at 25 °C with shaking.
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Extraction and Purification: The product, (+)-cis-isopulegone, is extracted from the reaction mixture and purified.
Caption: A representative chemoenzymatic workflow for isopiperitenone.
Applications in Research and Drug Development
(+)-Isopiperitenone and its analogs are of significant interest due to their biological activities. They have been investigated for their roles in plant defense and for their antimicrobial properties[1].
The α,β-unsaturated ketone moiety is a Michael acceptor, suggesting potential for covalent interactions with biological nucleophiles, which could be a basis for various pharmacological activities. Research into the biological effects of compounds containing this scaffold is an active area. For instance, essential oils containing isopiperitenone have shown anti-inflammatory and antinociceptive activities[10]. While direct research on the antimicrobial mechanism of (+)-Isopiperitenone is limited, the general mechanism for monoterpenes often involves disruption of microbial cell membranes[1].
Enzyme inhibition assays are a key methodology for evaluating the biological activity of compounds like (+)-Isopiperitenone, with the determination of the half-maximal inhibitory concentration (IC50) being a critical parameter[1].
Safety and Handling
According to GHS classifications, (+)-Isopiperitenone may cause skin and serious eye irritation, as well as respiratory irritation[2]. Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be used when handling this compound. It should be used in a well-ventilated area or under a fume hood. For detailed safety information, the Safety Data Sheet (SDS) should be consulted.
Conclusion
(+)-Isopiperitenone is a multifaceted monoterpenoid with significant roles in natural product chemistry, biosynthesis, and as a precursor in synthetic chemistry. Its well-defined structure and stereochemistry, coupled with its biological activities, make it a valuable compound for researchers in academia and industry. Further exploration of its pharmacological potential is a promising avenue for future drug discovery and development efforts.
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